molecular formula C25H36Cl2IN3O4 B4220198 N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride

N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride

Cat. No.: B4220198
M. Wt: 640.4 g/mol
InChI Key: PDKQYJCSKLSJHO-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with a range of potential applications in scientific research. This compound is characterized by its unique structure, which includes an iodinated phenoxy group, a morpholinyl propyl amine, and a benzyl group. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps. One common approach includes:

    Formation of the phenoxyacetamide core: This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the phenol derivative.

    Attachment of the morpholinyl propyl amine: This step involves the reaction of the intermediate with 3-(4-morpholinyl)propylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying the effects of iodinated compounds on biological systems.

    Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: As a precursor for the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism by which N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The iodinated phenoxy group may interact with iodine-sensitive pathways, while the morpholinyl propyl amine can interact with amine receptors. The benzyl group may enhance the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    N-benzyl-2-[2-ethoxy-6-iodo-4-({[3-(4-piperidinyl)propyl]amino}methyl)phenoxy]acetamide: Contains a piperidinyl group instead of a morpholinyl group, which may alter its interaction with biological targets.

Uniqueness

The presence of the iodine atom and the morpholinyl propyl amine group in N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride makes it unique compared to similar compounds

Properties

IUPAC Name

N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34IN3O4.2ClH/c1-2-32-23-16-21(17-27-9-6-10-29-11-13-31-14-12-29)15-22(26)25(23)33-19-24(30)28-18-20-7-4-3-5-8-20;;/h3-5,7-8,15-16,27H,2,6,9-14,17-19H2,1H3,(H,28,30);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKQYJCSKLSJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Reactant of Route 2
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N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
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N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Reactant of Route 4
N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Reactant of Route 5
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N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Reactant of Route 6
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N-benzyl-2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride

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